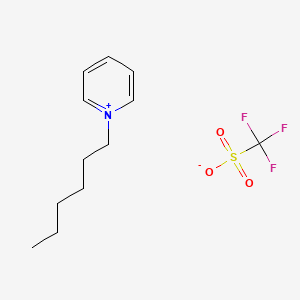

N-Hexylpyridinium Trifluoromethanesulfonate

概要

説明

準備方法

The synthesis of N-Hexylpyridinium Trifluoromethanesulfonate typically involves the reaction of hexylpyridine with trifluoromethanesulfonic acid. The reaction conditions often include the use of an appropriate solvent and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .

化学反応の分析

N-Hexylpyridinium Trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Applications

1. Catalysis

N-Hexylpyridinium triflate serves as an effective catalyst in several organic reactions:

- Friedel-Crafts Reactions : It facilitates the alkylation and acylation of aromatic compounds, enhancing reaction rates and yields.

- Condensation Reactions : It promotes the condensation of alcohols with carboxylic acids, leading to the formation of esters.

- Diels-Alder Reactions : N-Hexylpyridinium triflate has been utilized in Diels-Alder reactions, demonstrating significant catalytic efficiency when paired with Lewis acids .

2. Electrochemical Applications

Due to its wide electrochemical window and ionic conductivity, N-Hexylpyridinium triflate is suitable for use in:

- Electrolytes for Batteries : Its properties make it an ideal candidate for developing advanced battery technologies.

- Electrochemical Sensors : It acts as a modifier for electrodes, enhancing sensor performance .

Biological Applications

1. Antibacterial Activity

Research indicates that N-Hexylpyridinium triflate exhibits antibacterial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria, suggesting potential applications as an alternative to traditional antibiotics .

2. Biocatalysis

The compound's low toxicity and ability to stabilize enzymes make it suitable for biocatalytic processes. Its unique interactions with biological molecules could lead to innovative applications in biochemical research .

Industrial Applications

N-Hexylpyridinium triflate is employed in several industrial processes:

- Alkylation of Alkenes : It facilitates the alkylation process, allowing for the efficient transformation of alkenes into more complex structures.

- Isomerization of Alkanes : The compound is used in processes that convert straight-chain alkanes into branched isomers, which are often more valuable as fuels or chemical feedstocks.

Case Studies

-

Biological Evaluation Study

A study conducted on various ionic liquids, including N-Hexylpyridinium triflate, demonstrated significant antibacterial activity against multiple strains of bacteria. The research utilized agar well diffusion assays to evaluate effectiveness and concluded that the structure of the ionic liquid influenced its biological activity . -

Catalytic Efficiency in Diels-Alder Reactions

Research highlighted the use of N-Hexylpyridinium triflate in Diels-Alder reactions combined with Lewis acids. The study reported increased reaction rates and yields compared to conventional solvents, showcasing the compound's potential as a green alternative in synthetic chemistry .

作用機序

The mechanism of action of N-Hexylpyridinium Trifluoromethanesulfonate involves its interaction with molecular targets and pathways. As a quaternary ammonium salt, it can interact with various biological molecules, affecting their structure and function. The specific pathways involved depend on the application and the target molecules.

類似化合物との比較

N-Hexylpyridinium Trifluoromethanesulfonate can be compared with other similar compounds, such as:

1-Hexylpyridinium Trifluoromethanesulfonate: Similar in structure but may have different properties and applications.

N-Phenyl-bis(trifluoromethanesulfonimide): Another quaternary ammonium salt with distinct chemical properties and uses.

生物活性

N-Hexylpyridinium trifluoromethanesulfonate (also known as N-hexylpyridinium bis(trifluoromethylsulfonyl)imide) is a type of ionic liquid (IL) that has garnered attention for its unique biological properties, particularly in the fields of biocatalysis and antibacterial activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist of cations and anions. They have been extensively studied due to their potential applications in various fields, including green chemistry, biocatalysis, and pharmaceuticals. The unique properties of ionic liquids, such as low volatility and tunable solubility, make them suitable for a range of biological applications.

Antibacterial Properties

Research has shown that this compound exhibits significant antibacterial activity. A study evaluated the antibacterial potential of various ionic liquids, including those containing the pyridinium cation. The results indicated that ionic liquids with the bis(trifluoromethanesulfonyl)imide anion exhibited the highest antibacterial activity against several strains of bacteria, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of this compound Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Klebsiella pneumoniae | 12 | 0.75 mg/mL |

| Proteus vulgaris | 10 | 1 mg/mL |

These findings suggest that this compound could serve as a promising candidate for developing new antibacterial agents.

Toxicological Studies

The toxicity profile of this compound has also been examined in various aquatic organisms. A study focusing on crustaceans and snails highlighted that while crustaceans showed high sensitivity to this ionic liquid, snails demonstrated considerable resistance even at elevated concentrations . This differential toxicity indicates the potential for selective applications in environmental and pharmaceutical contexts.

Biocatalysis Applications

This compound has been employed in biocatalysis to enhance enzymatic reactions. For instance, its use in whole-cell biocatalysis has shown improved separation and stabilization of protein structures, which are crucial for effective enzymatic activity .

Case Study: Whole-Cell Biocatalysis Using this compound

- Objective : To evaluate the efficacy of this compound in enhancing biocatalytic reactions.

- Methodology : The compound was tested in various enzymatic reactions involving whole cells of Aspergillus oryzae.

- Results : Enhanced product yields were observed compared to control conditions without the ionic liquid.

特性

IUPAC Name |

1-hexylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.CHF3O3S/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)8(5,6)7/h5,7-8,10-11H,2-4,6,9H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAUKQKOJVLHEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049335 | |

| Record name | 1-Hexylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623167-81-7 | |

| Record name | 1-Hexylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AT6XD9ZEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。